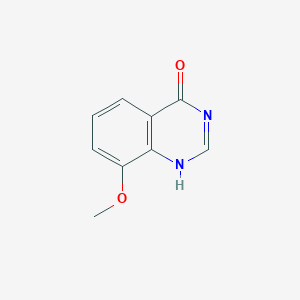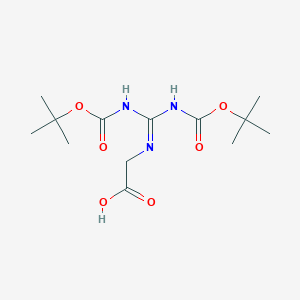
1,3-Di-Boc-2-(carboxymethyl)guanidine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3-Di-Boc-2-(carboxymethyl)guanidine can be synthesized through a multi-step process involving the protection of guanidine with tert-butoxycarbonyl (Boc) groups and subsequent reaction with glycine. The general synthetic route involves:
Protection of Guanidine: Guanidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,3-di-Boc-guanidine.
Reaction with Glycine: The protected guanidine is then reacted with glycine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .
化学反応の分析
Types of Reactions
1,3-Di-Boc-2-(carboxymethyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free guanidine derivative.
Coupling Reactions: It can react with carboxylic acids or amines to form peptide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Major Products Formed
Deprotected Guanidine: Removal of Boc groups yields the free guanidine derivative.
Peptide Derivatives: Coupling reactions with carboxylic acids or amines result in the formation of peptide derivatives.
科学的研究の応用
1,3-Di-Boc-2-(carboxymethyl)guanidine has several scientific research applications, including:
Peptide Synthesis: It is widely used as a guanidinylation reagent in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach guanidine groups to biomolecules, enhancing their stability and activity.
Medicinal Chemistry: It is employed in the development of guanidine-containing drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Di-Boc-2-(carboxymethyl)guanidine involves its role as a guanidinylation reagent. The compound reacts with carboxylic acids or amines to form guanidine derivatives, which can enhance the stability, activity, and bioavailability of peptides and proteins. The molecular targets and pathways involved include the formation of stable peptide bonds and the enhancement of protein-protein interactions .
類似化合物との比較
Similar Compounds
- 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- N-Boc-N’-TFA-pyrazole-1-carboxamidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
1,3-Di-Boc-2-(carboxymethyl)guanidine is unique due to its specific structure, which allows for efficient guanidinylation of peptides and proteins. Its ability to form stable peptide bonds and enhance the stability and activity of biomolecules makes it a valuable reagent in peptide synthesis and bioconjugation .
特性
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-76-3 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



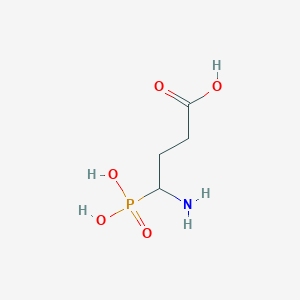
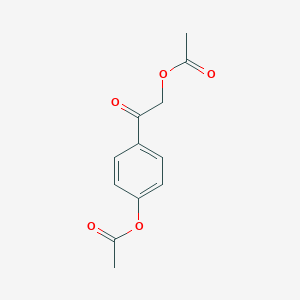
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
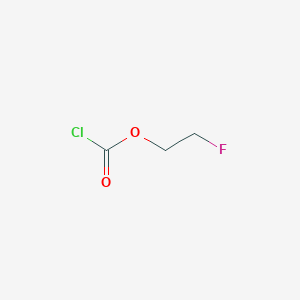
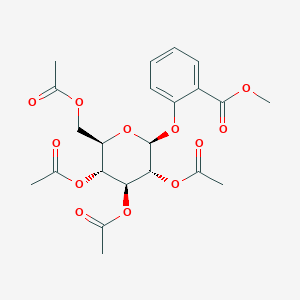
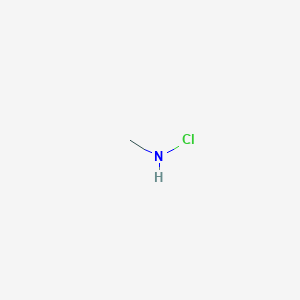
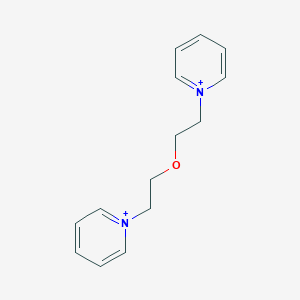
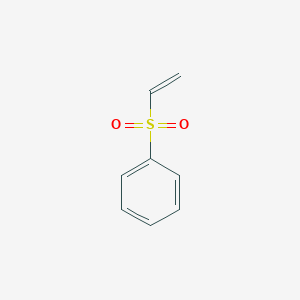
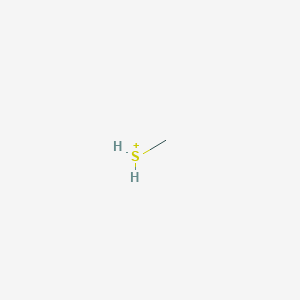
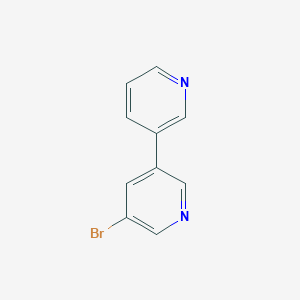

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
